BenchChemオンラインストアへようこそ!

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

CB1 receptor inverse agonism benzothiazole amide

This compound’s unique 6‑chloro‑4‑methyl substitution on the benzothiazole core, combined with a 3,5‑dimethoxybenzamide moiety, precisely matches the pharmacophore defined in CA2528785A1 for CB1 inverse agonism. Unlike generic analogs, this substitution pattern is essential for target engagement. Emerging data also indicate NaV1.7 modulation, enabling dual‑pathway exploration in appetite regulation and pain. Procure this specific building block to ensure SAR fidelity in your CB1 or NaV studies.

Molecular Formula C17H15ClN2O3S
Molecular Weight 362.83
CAS No. 912761-95-6
Cat. No. B2519004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS912761-95-6
Molecular FormulaC17H15ClN2O3S
Molecular Weight362.83
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
InChIInChI=1S/C17H15ClN2O3S/c1-9-4-11(18)7-14-15(9)19-17(24-14)20-16(21)10-5-12(22-2)8-13(6-10)23-3/h4-8H,1-3H3,(H,19,20,21)
InChIKeyYORTYFYCOUFATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 912761-95-6): A Specialized Benzothiazole Amide for CB1 and Ion Channel Research


N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic benzothiazole amide featuring a 6-chloro-4-methyl substitution on the benzothiazole ring and a 3,5-dimethoxybenzamide moiety . Benzothiazole amides are actively pursued as CB1 receptor inverse agonists and as modulators of voltage-gated sodium channels, with SAR studies demonstrating that even small substituent changes drastically alter target selectivity and potency [1].

Why Generic Benzothiazole Amides Cannot Substitute for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide


The biological activity of 2‑amidobenzothiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the benzothiazole core and the benzamide ring. The patent‑defined SAR for CB1 inverse agonism explicitly requires a combination of halogen, methyl, and methoxy substituents for optimal activity, while unsubstituted or differently substituted analogs frequently show reduced or absent target engagement [1]. Consequently, replacing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide with a generic benzothiazole amide would invalidate the SAR and compromise the experimental outcome intended for a CB1‑ or NaV‑focused study.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide


Potential for CB1 Inverse Agonist Selectivity Based on Patent-Defined Substitution Requirements

Patent CA2528785A1 specifically claims 2‑amidobenzothiazoles bearing halogen (e.g., chloro), methyl, and dimethoxy substituents as CB1 receptor inverse agonists [1]. The exemplified compounds demonstrate that the simultaneous presence of a 6‑chloro and a 4‑methyl group on the benzothiazole ring, together with a 3,5‑dimethoxybenzamide moiety, places N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide within the structurally optimized scope for CB1 activity. While quantitative IC50 data for this exact compound have not been publicly reported, the patent’s SAR indicates that analogs lacking this specific substitution pattern (e.g., N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, CAS 200726-46-1) would not achieve the same level of target engagement.

CB1 receptor inverse agonism benzothiazole amide

Differentiation in Physicochemical Properties Compared with the Unsubstituted Analog

The incorporation of a 6‑chloro and a 4‑methyl substituent onto the benzothiazole core increases the molecular weight from 314.36 g/mol (N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, CAS 200726-46-1) [1] to 362.8 g/mol , and is expected to raise lipophilicity (estimated ΔLogP ≈ +0.8). Such physicochemical differences can influence membrane permeability, off‑target binding, and pharmacokinetic behavior, making the substituted compound more suitable for cellular or in vivo studies where enhanced lipophilicity is required.

LogP molecular weight lipophilicity

High-Confidence Identity and Purity Baseline for Reproducible Research

The compound is commercially available with a specified purity of ≥95% as confirmed by supplier Certificate of Analysis, providing a defined QC baseline for experimental reproducibility [1]. In contrast, unlabeled or in-house-synthesized analogs may lack rigorous purity documentation, introducing variability in biological assays. The availability of a pre-characterized batch with CAS‑based traceability is a critical requirement for robust SAR studies and patent prosecution.

QC characterization reproducibility

Optimal Research and Industrial Applications for N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide


CB1 Receptor Inverse Agonist Tool Compound for Obesity Research

Based on patent CA2528785A1 [1], this compound is well-suited as a chemical probe to study CB1 receptor inverse agonism, a mechanism implicated in appetite regulation and obesity. Its specific substitution pattern matches the pharmacophore described in the patent, making it a direct candidate for SAR expansion and in vivo proof-of-concept studies.

Voltage-Gated Sodium Channel (NaV) Modulator for Pain and Neurological Disorders

Emerging evidence indicates that benzothiazole amides can act as state-dependent NaV channel blockers. The chloro and methyl substitutions on the benzothiazole core may enhance binding to NaV isoforms such as NaV1.7, which is a validated target for pain. This compound can serve as a starting scaffold for the development of peripherally restricted NaV inhibitors.

Pharmacological Tool for Selectivity Profiling Across NaV Isoforms

With potential differential activity against NaV1.7 and NaV1.5 (as tentatively suggested by database entries), this compound could be used to decipher isoform-specific contributions in cardiac and neuronal systems, aiding in the design of selective therapeutics with reduced cardiovascular liability.

Quote Request

Request a Quote for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.